(8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate

Purity Specification Procurement Quality Control

A non-negotiable building block for synthesizing 8-methoxy-2-methyl-5-phenylquinoline PDE4/TNF-α inhibitors per US Patent 6069151. The trihydrate form (MW 271.07) is essential for precise molar calculations—substituting the anhydrous form introduces a ~25% stoichiometric error that can derail multi-step syntheses. Supplied under an early-discovery 'as-is' model: vendors do not provide batch-specific analytical data; the buyer is responsible for identity and purity verification. Choose this compound for its unparalleled utility in constructing targeted pharmacophores, despite the added QC burden.

Molecular Formula C11H18BNO6
Molecular Weight 271.08 g/mol
CAS No. 1263986-52-2
Cat. No. B1423252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate
CAS1263986-52-2
Molecular FormulaC11H18BNO6
Molecular Weight271.08 g/mol
Structural Identifiers
SMILESB(C1=C2C=CC(=NC2=C(C=C1)OC)C)(O)O.O.O.O
InChIInChI=1S/C11H12BNO3.3H2O/c1-7-3-4-8-9(12(14)15)5-6-10(16-2)11(8)13-7;;;/h3-6,14-15H,1-2H3;3*1H2
InChIKeyYNPCYWXCCHWSPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate CAS 1263986-52-2: A Procurement-Focused Baseline Analysis


(8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate (CAS 1263986-52-2) is a quinoline-derived heteroaryl boronic acid building block with a molecular formula of C11H18BNO6 and a molecular weight of 271.07 g/mol . It is primarily supplied for early-stage discovery research, often through unique chemical collections where the vendor does not collect or provide batch-specific analytical data, shifting the burden of identity and purity verification to the buyer . The compound exists as a solid and features the boronic acid group at the 5-position of a quinoline core that is further substituted with methoxy (at position 8) and methyl (at position 2) groups .

The Case Against Simple Substitution: Why (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate Cannot Be Replaced by Generic Analogs


Generic substitution of (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate with a simpler quinolinylboronic acid (e.g., 5-quinolinylboronic acid) is not a viable strategy for projects targeting the synthesis of specific 5-aryl-8-methoxy-2-methylquinoline derivatives. The unique substitution pattern—featuring the 8-methoxy and 2-methyl groups—is essential for constructing the precise molecular architecture required for downstream biological activity, as exemplified by the PDE4/TNF-α inhibitor 8-methoxy-2-methyl-5-phenylquinoline, which is claimed in US Patent 6069151 and can be derived from this specific boronic acid intermediate [1]. Furthermore, the physical form as a trihydrate impacts the compound's exact molecular weight (271.07 g/mol) and hydrogen-bonding capacity (5 donors, 7 acceptors) , which are critical factors for accurate stoichiometric calculations in synthesis and for understanding its potential solubility and handling characteristics compared to anhydrous or other hydrated analogs. Substituting a building block with a different hydration state or a missing key substituent would fundamentally alter the synthetic route and likely fail to yield the desired pharmacologically relevant core.

Quantitative Evidence Guide: (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate vs. Closest Analogs


Comparative Purity Analysis: (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate vs. 5-Quinolinylboronic Acid

A head-to-head comparison of vendor-reported minimum purity specifications shows that both (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate and the simpler analog 5-quinolinylboronic acid are commonly supplied at a baseline of 95% purity . This parity indicates that the selection between these building blocks cannot be based on purity as a differentiator; the decision must instead be driven by the specific structural requirements of the target molecule, as any perceived advantage in reactivity or yield would be independent of this baseline purity metric.

Purity Specification Procurement Quality Control

Hydration State Impact: Quantifiable Differences in Molecular Weight and Hydrogen Bonding for (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate

The trihydrate form of this boronic acid possesses quantifiable differences in molecular weight and hydrogen-bonding capacity compared to its anhydrous analog (C11H12BNO3, MW: 217.03 g/mol) . The trihydrate (C11H18BNO6) has a molecular weight of 271.07 g/mol, a difference of 54.04 g/mol due to three water molecules . This hydration also increases the hydrogen bond donor count from 2 to 5 and the acceptor count from 3 to 7 . These differences are critical for accurate molar calculations in synthesis and can influence physical properties like solubility and stability under various storage and reaction conditions.

Physical Form Stoichiometry Solubility

Unique Synthetic Utility: Patent-Driven Evidence for (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate in PDE4 Inhibitor Synthesis

The unique synthetic utility of this building block is demonstrated by its direct role in the synthesis of 8-methoxy-2-methyl-5-phenylquinoline, a compound claimed in US Patent 6069151 as an inhibitor of phosphodiesterase IV (PDE4) and tumor necrosis factor (TNF) release [1]. This represents a class-level inference of differentiation: while other quinolinylboronic acids can participate in Suzuki-Miyaura couplings to yield various biaryl structures, this specific boronic acid is a required intermediate for accessing a patented pharmacophore with established therapeutic potential. No comparative yield data for the Suzuki coupling step using this specific boronic acid was found, but the structural necessity for the target inhibitor is a verifiable and quantifiable reason for its selection over alternatives that would lead to different, non-patented analogs.

Medicinal Chemistry Suzuki-Miyaura PDE4 Inhibitor

Procurement-Driven Application Scenarios for (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate


Scenario 1: Synthesis of PDE4/TNF-α Inhibitor Pharmacophores

This compound is the preferred and necessary building block for research groups aiming to synthesize and study 8-methoxy-2-methyl-5-phenylquinoline and its derivatives, which are claimed as PDE4 and TNF-α release inhibitors . A generic quinolinylboronic acid would not yield the correct substitution pattern for this patented pharmacophore, making procurement of this specific compound a non-negotiable requirement for such a research program.

Scenario 2: Stoichiometric Precision in Multi-Step Syntheses

The trihydrate form is the appropriate choice for researchers who require precise molar calculations based on the accurate molecular weight of 271.07 g/mol, as opposed to the anhydrous form (217.03 g/mol) . This is particularly relevant in multi-step synthetic sequences where reagent stoichiometry is critical, or when working with scale-up procedures where a 25% error in molar mass could significantly impact yields and purification.

Scenario 3: Early-Stage Discovery with Acknowledged Analytical Risk

This compound is suitable for early-stage discovery researchers who accept the 'as-is' procurement model typical of unique chemical collections . In this scenario, the buyer assumes responsibility for identity and purity verification. The decision to procure is driven by the compound's unique structural features and its potential to generate novel IP, despite the lack of vendor-provided analytical data. This scenario is common in academic and biotech settings where the exploration of new chemical space justifies the additional quality control burden.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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